N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
CAS No.: 575500-23-1
Cat. No.: VC6274072
Molecular Formula: C17H13ClN2OS2
Molecular Weight: 360.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 575500-23-1 |
|---|---|
| Molecular Formula | C17H13ClN2OS2 |
| Molecular Weight | 360.87 |
| IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C17H13ClN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
| Standard InChI Key | SUOPJZMEDVCFAM-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a benzamide moiety bearing a methylthio (-SMe) group at the para position. The IUPAC name, -[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide, reflects this arrangement. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.87 g/mol |
| SMILES | CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
| InChI Key | LQSNVQZVXCACNQ-UHFFFAOYSA-N |
The chlorophenyl and methylthio groups contribute to hydrophobic interactions, while the thiazole and benzamide motifs enable hydrogen bonding and π-π stacking.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Thiazole Ring Formation: Condensation of 4-chlorophenyl-substituted thiourea with α-halo ketones or aldehydes under acidic conditions generates the 4-(4-chlorophenyl)thiazol-2-amine intermediate.
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Benzamide Coupling: The amine reacts with 4-(methylthio)benzoyl chloride via nucleophilic acyl substitution, typically using bases like triethylamine in anhydrous dichloromethane.
Reaction yields and purity depend on strict control of stoichiometry and reaction temperatures (typically 0–25°C). Chromatographic purification is often required to isolate the final product.
Analytical Data
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Mass Spectrometry: ESI-MS predicts a molecular ion peak at m/z 360.87 ([M+H]).
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Solubility: Limited aqueous solubility (<1 mg/mL in water) necessitates dimethyl sulfoxide (DMSO) or ethanol for in vitro assays.
Biological Activity and Mechanism of Action
Anticancer Activity
Preliminary screens indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC ~25 μM), likely via inhibition of tubulin polymerization or topoisomerase II. The chlorophenyl group facilitates intercalation into DNA, while the thiazole ring chelates metal ions critical for enzymatic function.
Neurological Targets
Although direct evidence is lacking, structural analogs such as -(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) exhibit potent antagonism at zinc-activated ion channels (ZACs), with IC values of 1–3 μM . This suggests potential neuromodulatory applications for the subject compound, warranting electrophysiological validation.
Research Gaps and Future Directions
Pharmacokinetic Optimization
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Metabolic Stability: The methylthio group may undergo oxidative metabolism to sulfoxide/sulfone derivatives, necessitating prodrug strategies.
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Blood-Brain Barrier Permeability: Computational models (e.g., QikProp) predict moderate CNS penetration (logBB = -0.7), requiring in vivo verification.
Target Validation Studies
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